molecular formula C15H16N4OS B2911781 (2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1904333-98-7

(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2911781
CAS No.: 1904333-98-7
M. Wt: 300.38
InChI Key: FZRRYIUQUBOSRZ-UHFFFAOYSA-N
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Description

(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is an organic compound featuring a thiazole ring fused with a tetrahydro-pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves several steps:

  • Thiazole Formation: : This starts with the synthesis of the thiazole ring. 2,4-Dimethylthiazole is often prepared via the Hantzsch thiazole synthesis, involving α-halo ketones and thioamides under basic conditions.

  • Pyrimidine Ring Fusion: : The pyrimidine ring is fused with the thiazole derivative using cyclization reactions. The conditions might involve catalytic amounts of acids or bases to drive the reaction.

  • Final Assembly: : The final coupling of the two key fragments, often using a coupling agent like EDCI or DCC, followed by purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up with optimized reaction conditions to maximize yield and purity. Reactor systems with precise temperature control, pressure settings, and automated feeding of reactants are essential. Solvent recycling and waste minimization are critical considerations for sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the thiazole and pyrimidine rings. Common oxidizing agents include hydrogen peroxide or manganese dioxide.

  • Reduction: : Reduction reactions, such as catalytic hydrogenation, can target specific double bonds in the molecule.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups on the thiazole or pyrimidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, palladium on carbon with hydrogen.

  • Substituents: : Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., Grignard reagents for carbon-carbon bond formation).

Major Products Formed

The primary products formed from these reactions depend on the reaction type:

  • Oxidation: : Ketones or carboxylic acids.

  • Reduction: : Alcohols or amines.

  • Substitution: : Various functionalized derivatives depending on the nucleophiles or electrophiles used.

Scientific Research Applications

Chemistry

The compound is a versatile building block in organic synthesis, useful for constructing more complex molecules.

Biology

In biology, derivatives of this compound are studied for their potential antimicrobial and antifungal properties.

Medicine

Pharmaceutical research explores its potential as a lead compound in developing new drugs, particularly for targeting specific enzymes or receptors.

Industry

In industrial applications, it can serve as a catalyst or an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The compound’s biological effects often stem from its ability to interact with specific proteins or enzymes, inhibiting their function. The exact molecular targets can vary but may involve key enzymes in metabolic pathways or structural proteins in cells.

Comparison with Similar Compounds

  • Similar Compounds: : Thiazole derivatives, pyrimidine derivatives.

  • Uniqueness: : What sets (2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone apart is its fused ring system, combining the chemical properties of both thiazole and pyrimidine rings, offering a unique interaction profile in biochemical assays.

With this detailed breakdown, we’ve touched on various aspects of this fascinating compound. There’s more to explore in each section, but this should give a solid foundation to understand this compound!

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-8-14(21-9(2)18-8)15(20)19-10-3-4-13(19)11-6-16-7-17-12(11)5-10/h6-7,10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRRYIUQUBOSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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